molecular formula C12H12N2 B1624526 4-(Pyridin-3-ylmethyl)aniline CAS No. 85666-15-5

4-(Pyridin-3-ylmethyl)aniline

Cat. No.: B1624526
CAS No.: 85666-15-5
M. Wt: 184.24 g/mol
InChI Key: XYZKXQHSXCNURY-UHFFFAOYSA-N
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Description

4-(Pyridin-3-ylmethyl)aniline is an organic compound that belongs to the class of phenylalkylamines. It consists of a pyridine ring attached to a benzene ring via a methylene bridge.

Biochemical Analysis

Biochemical Properties

4-(Pyridin-3-ylmethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme leukotriene A-4 hydrolase, which is involved in the inflammatory response. The compound acts as an inhibitor of this enzyme, thereby modulating the production of leukotrienes, which are inflammatory mediators . Additionally, this compound has been shown to interact with inorganic pyrophosphatase, an enzyme that hydrolyzes pyrophosphate to release energy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with leukotriene A-4 hydrolase involves binding to the enzyme’s active site, thereby preventing the conversion of leukotriene A-4 to leukotriene B-4 . This inhibition results in decreased production of pro-inflammatory leukotrienes. Additionally, this compound can modulate gene expression by affecting transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, with no significant loss of activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory effects without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism involves hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function. For example, its distribution in inflamed tissues can enhance its anti-inflammatory effects by targeting the site of inflammation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with transcription factors and other regulatory proteins. This localization is essential for modulating gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-ylmethyl)aniline can be achieved through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated pyridine with an aniline derivative.

    Reduction of Nitro Compounds: Another approach involves the reduction of a nitro-substituted precursor.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and aniline structure, which imparts distinct chemical and biological properties. Its ability to inhibit leukotriene A-4 hydrolase and exhibit aminopeptidase activity sets it apart from other similar compounds .

Biological Activity

4-(Pyridin-3-ylmethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of inflammation and enzyme inhibition. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C12_{12}H12_{12}N2_2, consists of a pyridine ring linked to an aniline group through a methylene (-CH2_2) bridge. This structure enhances its reactivity and versatility in organic synthesis. The compound appears as a light yellow crystalline solid and is soluble in various organic solvents.

Inhibition of Leukotriene A-4 Hydrolase

Research indicates that this compound exhibits significant inhibitory effects on leukotriene A-4 hydrolase, a bifunctional zinc metalloenzyme involved in inflammatory pathways. This inhibition suggests potential therapeutic applications for the compound in treating inflammatory diseases. The binding affinity of this compound to leukotriene A-4 hydrolase indicates its role as a promising therapeutic agent for modulating inflammatory responses.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, which are optimized for yield and purity. Common methods include:

  • Condensation Reactions : Utilizing pyridine derivatives and aniline under acidic conditions.
  • Reduction Reactions : Reducing corresponding nitro or carbonyl precursors to yield the desired aniline derivative.

These methods leverage advanced catalytic systems to enhance efficiency and selectivity in synthesis.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
N-(Pyridin-2-ylmethyl)anilineC12_{12}H12_{12}N2_2Similar structure but different pyridine position
N-(Pyridin-4-ylmethyl)anilineC12_{12}H12_{12}N2_2Exhibits different reactivity patterns
4-(Pyridin-2-ylmethyl)anilineC12_{12}H12_{12}N2_2Variation in biological activity

The unique positioning of the pyridine ring relative to the aniline group influences the electronic properties and reactivity patterns, which are critical for their interactions with biological targets.

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

  • Anti-inflammatory Effects : Inhibitory assays demonstrated that this compound can effectively reduce inflammation markers in vitro, suggesting its potential use in anti-inflammatory therapies.
  • Enzyme Inhibition Profiles : Further studies have shown that this compound exhibits selective inhibition against specific enzymes linked to disease pathways, providing insights into its mechanism of action .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyridine or aniline moieties can significantly alter the compound's potency against various biological targets, emphasizing the importance of structural optimization in drug design .

Properties

IUPAC Name

4-(pyridin-3-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h1-7,9H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZKXQHSXCNURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438864
Record name 4-[(Pyridin-3-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85666-15-5
Record name 4-[(Pyridin-3-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(4'-nitrobenzyl)pyridine of Preparation 7 (7.924 g, 0.0370 mole) in methanol (100 ml) is shaken with 5% Pd on carbon and hydrogen in a Parr apparatus. Hydrogen uptake is complete within 45 min. The catalyst is removed by filtration through sintered glass. The solvent is removed under reduced pressure. The crystalline residue is recrystallized from methylene chloride-hexane with a first crop of 5.229 g; a second crop of 0.492 g; a third crop of 0.480 g; and a fourth crop of 0.137 g (total 6.338 g, 0.0347 mole, 94%). Recrystallization from CH2Cl2 -hexane gives colorless crystals of the titled product with a melting point of 121°-123° C.; IR (nujol) peaks are observed at 3400, 3300, 3200, 1640, 1610, 1590, 1575, 1515, 1480, 845, 800, and 710 cm-1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.